molecular formula C8H6N6O B12274803 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12274803
M. Wt: 202.17 g/mol
InChI Key: WXDZHHYWQVUNQP-UHFFFAOYSA-N
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Description

8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole, triazole, and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-1-carboxamide with 3-amino-1,2,4-triazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or triazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific binding affinities and biological activities, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H6N6O

Molecular Weight

202.17 g/mol

IUPAC Name

8-imidazol-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C8H6N6O/c15-8-12-11-7-6(10-2-4-14(7)8)13-3-1-9-5-13/h1-5H,(H,12,15)

InChI Key

WXDZHHYWQVUNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=CN3C2=NNC3=O

Origin of Product

United States

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